

A Comparative Guide to the Kinetic Studies of Methyl Propiolate Reactions

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of **methyl propiolate** with various nucleophiles, offering insights into its reactivity relative to other activated alkynes. Due to a scarcity of published experimental kinetic data specifically for **methyl propiolate** in Michael addition reactions, this guide leverages a combination of theoretical studies on **methyl propiolate** and experimental data for the closely related ethyl propiolate to provide a comprehensive overview.

Data Presentation: A Comparative Look at Reaction Kinetics

The following tables summarize the available quantitative data for the reactions of **methyl propiolate** and the analogous ethyl propiolate with amines and thiols, as well as the hydrolysis of **methyl propiolate**. This allows for a direct comparison of their reactivity.

Table 1: Kinetic Data for the Reaction of Propiolates with Amines



Propiolat e	Amine	Solvent	Rate Constant (k)	Activatio n Energy (Ea) / Enthalpy (ΔH‡)	Techniqu e	Referenc e
Methyl Propiolate (Theoretica I)	Secondary Amines	Methylene Chloride	-	ca. 7–15 kcal/mol (ΔH‡)	DFT	[1]
Ethyl Propiolate (Experimen tal)	Aniline	DMSO	k (at 300K) = 0.013 M ⁻¹ s ⁻¹	12.96 kcal/mol (Ea)	UV-Vis Spectrosco py	[2]
Ethyl Propiolate (Experimen tal)	Alicyclic Secondary Amines	H₂O	βnuc = 0.29	-	UV-Vis Spectrosco py	[3][4]
Ethyl Propiolate (Experimen tal)	Alicyclic Secondary Amines	MeCN	βnuc = 0.51	-	UV-Vis Spectrosco py	[3][4]

Table 2: Kinetic Data for the Hydrolysis of Methyl Propiolate

Reaction Condition	Rate Constant (k)	Activation Energy (Ea)	Technique	Reference
180 °C, 275 bar	Hydrolysis is rate-determining	Resembles base catalysis	IR Spectroscopy	[5]

Note: For the reaction of ethyl propiolate with alicyclic secondary amines, the Brønsted coefficient (β nuc) is provided, which gives insight into the transition state charge development and the sensitivity of the reaction rate to the basicity of the amine. A larger β nuc value suggests



a more developed bond between the nucleophile and the electrophile in the transition state.[3]

Comparative Analysis

From the available data, several key comparisons can be drawn:

- Methyl vs. Ethyl Propiolate: While direct experimental kinetic data for the Michael addition of amines to methyl propiolate is limited, the theoretical activation enthalpies (ca. 7–15 kcal/mol) are in a similar range to the experimental activation energy for the reaction of ethyl propiolate with aniline (12.96 kcal/mol).[1][2] This suggests that the reactivity of methyl and ethyl propiolates in such reactions is comparable. A comparative study on the pyrolysis of methyl and ethyl propanoate (the saturated analogues) showed that methyl propanoate pyrolyzes faster.[6][7]
- Solvent Effects: The reaction of ethyl propiolate with secondary amines is significantly influenced by the solvent. The reaction is slower in acetonitrile (MeCN) than in water (H₂O), despite the amines being more basic in the aprotic solvent.[3][4] This highlights the crucial role of the solvent in stabilizing the transition state.
- Reaction Mechanism: The reaction of secondary amines with methyl propiolate is proposed
 to proceed through a stepwise mechanism involving a zwitterionic intermediate, with the
 initial nucleophilic attack being the rate-determining step.[8] This is consistent with the
 findings for the reaction of ethyl propiolate with secondary amines, where the absence of a
 kinetic isotope effect indicates that proton transfer occurs after the rate-determining step.[3]
 [4]

Experimental Protocols

Detailed experimental protocols for kinetic studies of **methyl propiolate** reactions are not extensively reported. However, based on established methods for similar reactions, the following protocols for UV-Vis and NMR spectroscopy can be adapted.

Protocol 1: Kinetic Analysis using UV-Vis Spectroscopy

This method is suitable when either the reactants or products have a distinct UV-Vis absorption profile that changes over the course of the reaction.



Preparation of Stock Solutions:

- Prepare a stock solution of methyl propiolate of known concentration in the desired solvent (e.g., DMSO, acetonitrile).
- Prepare a stock solution of the nucleophile (e.g., aniline, piperidine) of known concentration in the same solvent.

Spectrophotometer Setup:

- Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the species being monitored. This can be determined by running a full spectrum scan of the product. For the reaction of aniline with ethyl propiolate, a λmax of 399 nm was used.
 [2]
- Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.

Kinetic Run:

- In a quartz cuvette, place the appropriate volume of the nucleophile solution.
- To initiate the reaction, rapidly add the required volume of the methyl propiolate stock solution and mix quickly.
- Immediately start recording the absorbance at the chosen wavelength as a function of time. Data should be collected at regular intervals until the reaction is complete or for a sufficient duration to determine the initial rate.

Data Analysis:

- The concentration of the monitored species at different time points can be calculated using the Beer-Lambert law (A = εbc).
- The rate constant (k) can be determined by plotting the concentration data according to the appropriate integrated rate law (e.g., ln[A] vs. time for a pseudo-first-order reaction).[9]
 [10][11]



Protocol 2: Kinetic Analysis using NMR Spectroscopy

NMR spectroscopy is a powerful tool for monitoring reactions in situ, allowing for the simultaneous observation of reactants and products.

- Sample Preparation:
 - In an NMR tube, dissolve a known concentration of methyl propiolate in a deuterated solvent suitable for the reaction.
 - Obtain an initial ¹H NMR spectrum of the starting material.
- · Reaction Initiation and Monitoring:
 - At time t=0, inject a known concentration of the nucleophile into the NMR tube.
 - Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
 Automated acquisition setups can be used for this purpose.[1][12]
- Data Analysis:
 - Process the collected spectra (phasing, baseline correction).
 - Integrate the signals corresponding to specific protons of the reactant and product.
 - The relative integrals of the reactant and product signals are proportional to their concentrations.
 - Plot the concentration of the reactant or product as a function of time and fit the data to the appropriate rate equation to determine the rate constant.[13]

Mandatory Visualization Reaction Signaling Pathway

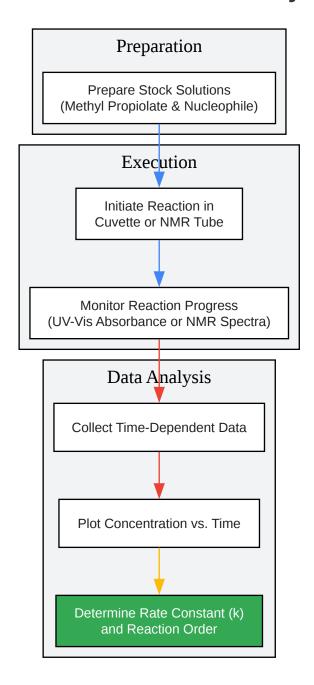




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Caption: Proposed mechanism for the Michael addition of an amine to **methyl propiolate**.

Experimental Workflow for Kinetic Analysis



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Caption: General workflow for a kinetic study of a **methyl propiolate** reaction.



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